molecular formula C15H13NO3S2 B2887461 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034633-88-8

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2887461
CAS RN: 2034633-88-8
M. Wt: 319.39
InChI Key: FNODIYAEBYBCKX-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene has been an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions of thiophene and its derivatives can lead to a wide range of compounds with diverse therapeutic properties .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan and thiophene as conjugated linkers, have been synthesized and applied in dye-sensitized solar cells (DSSCs). A derivative with furan as a conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

Synthesis and Reactivity Studies

The synthesis and reactivity of furan- and thiophene-based compounds have been explored, showing their potential in creating various chemical structures. For instance, the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions have been investigated, leading to novel compounds with potential applications in material science and organic chemistry (А. Aleksandrov et al., 2017).

Enzymatic Synthesis of Biobased Polyesters

Enzymatic polymerization methods have utilized compounds like 2,5-bis(hydroxymethyl)furan for synthesizing novel biobased furan polyesters. These studies demonstrate the compound's application in developing sustainable materials with desirable physical properties, contributing to the advancement of green chemistry (Yi Jiang et al., 2014).

Antiviral Research

Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship studies on these derivatives have shown their significance in antiviral research, offering a basis for developing new treatments for influenza and potentially other viral infections (Yu Yongshi et al., 2017).

Electrochemical Applications

Research into the electrochemical properties of furan- and thiophene-based compounds has led to insights into their potential use in electrochromic devices and conducting polymers. These compounds have been explored for their ability to undergo polymerization at low potentials, showing promise for applications in electronic and optoelectronic devices (G. Sotzing et al., 1996).

Mechanism of Action

Thiophene derivatives have been proven to be effective drugs in various disease scenarios . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The future directions in the research of thiophene and its derivatives involve the design and discovery of new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch . There are still enormous numbers of pharmacologically active heterocyclic compounds which are in regular clinical use .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-14(11-4-7-20-9-11)16-10-15(18,12-3-5-19-8-12)13-2-1-6-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODIYAEBYBCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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